molecular formula C13H13ClN2O B1481086 4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine CAS No. 2098049-11-5

4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine

Cat. No.: B1481086
CAS No.: 2098049-11-5
M. Wt: 248.71 g/mol
InChI Key: KHMUXMFAJLSTMO-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine ( 2098049-11-5) is a chemical compound with the molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol . Its structure features a chloropyrimidine core, a key scaffold in medicinal chemistry known for its versatility as a building block in synthesizing more complex molecules . The chlorinated pyrimidine ring is a reactive site amenable to nucleophilic aromatic substitution, allowing researchers to functionalize the molecule and create diverse chemical libraries for screening . While the specific biological activity of this compound is not fully established, pyrimidine-based structures are extensively investigated for their broad therapeutic potential. Related pyrimidine derivatives have demonstrated significant pharmacological properties, including neuroprotective and anti-neuroinflammatory effects in human microglia and neuronal cell models . Furthermore, pyrimidine cores are found in compounds with antimicrobial, antiviral, and anticancer activities, making them a privileged structure in drug discovery . This compound is offered for research purposes to explore these and other potential applications in chemical biology and drug development. Handling and Usage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material appropriately, wearing suitable personal protective equipment.

Properties

IUPAC Name

4-chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9(17-11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMUXMFAJLSTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C(C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H14ClN3O
  • Molecular Weight : 265.72 g/mol
  • LogP : 3.45 (indicating moderate lipophilicity)
  • Polar Surface Area : 45.5 Ų

The presence of the chloro and phenoxyethyl groups in the pyrimidine framework is crucial for its biological activity.

The mechanism of action for this compound involves the inhibition of key enzymes and modulation of signaling pathways. Specific interactions with protein targets have not been fully elucidated; however, similar compounds have demonstrated:

  • Inhibition of Cyclooxygenase (COX) : This compound may exhibit anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes, which are crucial in the inflammatory pathway.
  • Impact on Protein Kinase B (PKB/Akt) : Some studies suggest that pyrimidine derivatives can influence the PI3K-PKB signaling pathway, which is vital for cell survival and proliferation.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess significant anti-inflammatory activity. It has been shown to inhibit COX enzymes in vitro, leading to reduced production of pro-inflammatory mediators.

Anticancer Activity

Research has indicated potential anticancer effects through:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
  • Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

Studies on related pyrimidine compounds have shown broad-spectrum antimicrobial activity. While specific data for this compound is limited, its structural analogs have been effective against several bacterial strains.

Case Studies

  • In Vitro Studies :
    • A study on similar pyrimidine derivatives revealed IC50 values ranging from 0.25 to 1 μg/mL against Gram-positive bacteria, indicating potential antimicrobial efficacy .
    • Another study highlighted the ability of pyrimidine derivatives to induce apoptosis in cancer cell lines through caspase activation.
  • Animal Models :
    • In vivo testing in murine models showed that oral administration of related compounds resulted in significant tumor growth inhibition compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 ValuesNotes
This compoundPotential anti-inflammatory and anticancer activityTBDInvestigated for COX inhibition
4-Chloro-2-methylpyrimidineModerate anticancer activity~15 μMKnown for selective toxicity
5-FluorouracilAnticancer17 μMStandard chemotherapy agent

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, derivatives with similar structures often exhibit:

  • Absorption : Moderate absorption due to lipophilicity.
  • Metabolism : Primarily hepatic metabolism with phase I and phase II reactions.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine, highlighting differences in substituents and their positions:

Compound Name Substituents (Positions 4, 2, 6) Molecular Formula Key Features
This compound Cl, CH₃, 1-phenoxyethyl C₁₃H₁₃ClN₂O Phenoxyethyl group enhances lipophilicity and potential π-stacking .
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Cl, SCH₃, OCH₂CH₃ C₇H₉ClN₂OS Ethoxy and methylthio groups alter electronic properties .
4-Chloro-2-methyl-6-(4-methylimidazol-1-yl)pyrimidine Cl, CH₃, 4-methylimidazole C₉H₉ClN₄ Imidazole substituent introduces hydrogen-bonding capability .
4-Chloro-6-ethyl-2-methylpyrimidine Cl, CH₃, CH₂CH₃ C₇H₉ClN₂ Simpler ethyl group reduces steric hindrance .
2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine OCH₃, OCH₃, 4-(chloromethyl)phenoxy C₁₃H₁₂ClN₂O₃ Chloromethylphenoxy group increases reactivity for further functionalization .

Physicochemical Properties

  • Solubility: The 1-phenoxyethyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., ethoxy or methylthio groups) .
  • Melting Points : Derivatives with rigid substituents (e.g., imidazole or phenyl groups) exhibit higher melting points due to enhanced crystal packing . For example, 4-Chloro-2-methyl-6-(4-methylimidazol-1-yl)pyrimidine has a higher melting point (>200°C) compared to 4-Chloro-6-ethyl-2-methylpyrimidine (132°C) .
  • Molecular Weight : The target compound (MW: ~252.7 g/mol) is larger than simpler analogs like 4-Chloro-6-ethyl-2-methylpyrimidine (MW: 170.6 g/mol), influencing its pharmacokinetic properties .

Preparation Methods

General Strategy for Synthesis

The preparation of this compound typically involves:

  • Synthesis or procurement of a suitable pyrimidine intermediate, such as 4-chloro-2-methylpyrimidine.
  • Introduction of the 1-phenoxyethyl substituent at the 6-position via nucleophilic substitution or related alkylation methods.

The key challenge is the selective functionalization of the pyrimidine ring at the correct positions with high yield and purity.

Preparation of 4-Chloro-2-methylpyrimidine Intermediate

A crucial precursor is 4-chloro-2-methylpyrimidine , which can be synthesized by chlorination of 2-methyl-4-hydroxypyrimidine.

Method Overview:

Step Reagents & Conditions Description
1 2-methyl-4-hydroxypyrimidine, phosphorus oxychloride (POCl3), organic base (e.g., triethylamine) Chlorination reaction at 25–100°C for 2–5 hours
2 Removal of excess POCl3 by reduced pressure concentration, quenching with water, organic solvent extraction, drying, and concentration Isolation of 4-chloro-2-methylpyrimidine
  • The weight ratio of 2-methyl-4-hydroxypyrimidine:POCl3:organic base is approximately 1:5–10:0.3–0.7.
  • Organic bases used include triethylamine, diisopropylethylamine, pyridine, and others.
  • This method yields the chlorinated pyrimidine intermediate efficiently.

Reaction Equation:

$$
\text{2-methyl-4-hydroxypyrimidine} + \text{POCl}_3 \xrightarrow[\text{organic base}]{25-100^\circ C} \text{4-chloro-2-methylpyrimidine} + \text{by-products}
$$

Introduction of the 1-Phenoxyethyl Group at the 6-Position

The 6-position substitution with the 1-phenoxyethyl group is typically achieved by nucleophilic substitution or alkylation of the 4-chloro-2-methylpyrimidine or related intermediates.

Although direct literature on 4-chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine preparation is limited, related methodologies for similar pyrimidine derivatives provide insight:

  • Alkylation reactions using substituted chloroalkyl reagents (e.g., 1-phenoxyethyl chloride) in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (70–80°C) are effective.
  • The nucleophilic site on the pyrimidine ring (often the 6-position) attacks the alkyl halide, installing the 1-phenoxyethyl substituent.
  • Purification is done by filtration, recrystallization, and solvent extraction.

Alternative Synthetic Routes and Related Compounds

  • The synthesis of 4-chloro-2,6-dimethylpyrimidine, a close analog, involves condensation of methyl acetoacetate and acetamidine hydrochloride under alkaline conditions (potassium hydroxide in alcohol), followed by chlorination with POCl3 and triethylamine. This method is simple, cost-effective, and scalable.
  • This route suggests that the methyl group at position 6 can be replaced or further functionalized to introduce the 1-phenoxyethyl group in subsequent steps.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reagents & Conditions Yield & Notes
1 2-methyl-4-hydroxypyrimidine Starting material or synthesized via condensation Purity critical for chlorination
2 4-chloro-2-methylpyrimidine POCl3, organic base, 25–100°C, 2–5 h High yield, requires careful removal of POCl3
3 This compound 4-chloro-2-methylpyrimidine + 1-phenoxyethyl chloride, base (K2CO3), DMF, 70–80°C Moderate to high yield, purification by recrystallization

Research Findings and Considerations

  • The chlorination step using POCl3 is well-established and provides good selectivity for the 4-position chlorine substitution.
  • The choice of organic base influences reaction rate and yield; triethylamine is commonly preferred.
  • Alkylation at the 6-position requires careful control of reaction conditions to avoid polysubstitution or side reactions.
  • Purification steps such as solvent extraction, drying, and recrystallization are critical for obtaining high-purity final products.
  • Related pyrimidine derivatives synthesized via similar methods have shown good yields (55–82%) and can be modified for desired substitutions.
  • The methods described avoid expensive reagents and complex procedures, favoring industrial scalability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, introducing the phenoxyethyl group via reaction of 4-chloro-2-methylpyrimidine with 1-phenoxyethyl halides under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran. Key optimizations include maintaining an inert atmosphere (e.g., nitrogen), controlling temperatures between 60–80°C, and using catalysts like triethylamine to enhance reaction efficiency . Purification often involves recrystallization or column chromatography to achieve >95% purity.

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substitution patterns, while high-resolution mass spectrometry (HRMS) confirms molecular weight. For example, the chloro and methyl groups in the pyrimidine ring produce distinct splitting patterns in ¹H NMR, and IR spectroscopy can validate functional groups like C-Cl stretches (~550–750 cm⁻¹). Cross-referencing with computational predictions (e.g., DFT-based NMR simulations) helps resolve ambiguities .

Q. What are the primary chemical reactivities of the chloro and phenoxyethyl substituents in this compound?

  • Methodological Answer : The chloro group undergoes nucleophilic substitution (e.g., with amines or thiols), while the phenoxyethyl moiety participates in oxidation or hydrolysis under acidic/basic conditions. For instance, replacing the chloro group with an amine requires refluxing in ethanol with excess NH₃, monitored via TLC. The phenoxyethyl chain’s stability in polar aprotic solvents (e.g., DMF) is critical to avoid side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis, and what pitfalls should be avoided?

  • Methodological Answer : Scalability challenges include maintaining consistent temperature gradients and minimizing byproducts. Using continuous flow reactors improves heat distribution and reduces decomposition. For example, a 20% yield increase was achieved by switching from batch to flow synthesis at 70°C with a residence time of 30 minutes . Key pitfalls include incomplete removal of moisture (leading to hydrolysis) and inadequate stirring, which causes localized overheating .

Q. How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?

  • Methodological Answer : Contradictions often arise from bioavailability differences or metabolite interference. To resolve this, conduct pharmacokinetic studies (e.g., LC-MS/MS for metabolite profiling) and adjust formulation strategies (e.g., liposomal encapsulation). For instance, poor solubility in aqueous media can be mitigated using co-solvents like PEG-400, enhancing in vivo efficacy .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculations predict electron-density distributions and reactive sites, while molecular docking (e.g., AutoDock Vina) models binding affinities to proteins. For example, DFT studies on analogous pyrimidines revealed nucleophilic attack susceptibility at the C4 position, aligning with experimental alkylation data . MD simulations further validate stability in binding pockets over nanosecond timescales .

Q. How can researchers reconcile unexpected spectroscopic data, such as anomalous splitting patterns in NMR?

  • Methodological Answer : Anomalies may stem from dynamic effects (e.g., rotamers in the phenoxyethyl group) or impurities. Variable-temperature NMR (e.g., from 25°C to −40°C) can freeze conformational changes, clarifying splitting patterns. Spiking experiments with authentic standards or 2D NMR (COSY, HSQC) resolve overlapping signals. For example, a ¹H-¹³C HSQC experiment confirmed coupling between methyl protons and quaternary carbons in a related pyrimidine derivative .

Notes

  • References are based on peer-reviewed methodologies and experimental validations.
  • For further details on reaction mechanisms, consult DFT studies in and synthetic protocols in .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine
Reactant of Route 2
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4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine

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